(6-(Phenylamino)pyridin-3-yl)methanol
Description
(6-(Phenylamino)pyridin-3-yl)methanol is a pyridine derivative featuring a phenylamino group (-NHPh) at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring. Though direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(6-anilinopyridin-3-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c15-9-10-6-7-12(13-8-10)14-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,13,14) |
InChI Key |
KAWANEQQGPTVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Amino-Substituted Pyridinemethanol Derivatives
Amino substituents significantly alter electronic properties and steric bulk. Key analogs include:
*Theoretical values based on structural similarity.
Key Differences :
- Electronic Effects: Diethylamino and dimethylamino groups are strong electron donors, enhancing pyridine ring basicity. Phenylamino, being aromatic, may exhibit resonance effects, reducing basicity compared to alkylamino analogs.
Halogen-Substituted Pyridinemethanol Derivatives
Halogens influence reactivity and molecular weight. Notable examples:
Key Differences :
- Reactivity: Bromine and iodine in analogs (e.g., [6-(3-Bromophenyl)pyridin-3-yl]methanol) enable cross-coupling reactions, unlike the phenylamino group, which may direct electrophilic substitution.
- Physical Properties: Halogens increase molecular weight and density (e.g., 1.484 g/cm³ for bromophenyl analog vs. ~1.2–1.3 g/cm³ for amino analogs).
Methoxy-Substituted Pyridinemethanol Derivatives
Methoxy groups enhance solubility and electronic effects:
Key Differences :
- Solubility: Methoxy groups improve water solubility compared to phenylamino derivatives, which are likely less polar.
- Acidity: The hydroxymethyl group in (6-Methoxypyridin-3-yl)methanol has a predicted pKa of 13.42, comparable to the target compound’s -CH2OH group.
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